DMT-ibu-dC
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Description
The scientific exploration of dimethyltryptamine (DMT) derivatives, including compounds like "DMT-ibu-dC," focuses on understanding their chemical synthesis, molecular structure, and properties. These studies contribute to a broad range of applications, from material science to pharmaceuticals, excluding their drug use or dosage implications.
Synthesis Analysis
The synthesis of compounds related to "DMT-ibu-dC" involves various chemical strategies, including facile reaction procedures and condensation reactions. For instance, Mei et al. (2012) discussed the synthesis of siloles substituted with electron-accepting and donating moieties, highlighting the importance of facile synthesis methods in creating compounds with desirable properties (Mei et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds is crucial for their chemical and physical behavior. Studies like those on siloles (Mei et al., 2012) reveal that the molecular structure, including the presence of electron-accepting or donating moieties, significantly influences the aggregation-induced emission characteristics and solvatochromism of these compounds.
Chemical Reactions and Properties
Chemical reactions involving "DMT-ibu-dC" and related compounds are diverse, ranging from isomerization to condensation. The formation of quaternary ammonium salts under specific conditions, as discussed by Brandt et al. (2008), exemplifies the complexity of reactions these compounds can undergo and the potential for unintended by-products during synthesis or analysis (Brandt et al., 2008).
Physical Properties Analysis
The physical properties, such as thermal stability and aggregation-induced emission characteristics, play a vital role in determining the applicability of these compounds. The high degradation temperatures and melting points of certain siloles, as reported by Mei et al. (2012), indicate their potential for use in high-performance materials.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with solvents and other chemicals, is essential for safely handling and applying these compounds. The reaction of DMT derivatives with dichloromethane, leading to the formation of quaternary ammonium salts, highlights the need for careful selection of solvents and conditions during the synthesis and analysis of these compounds (Brandt et al., 2008; Dunlap & Olson, 2018).
For more in-depth information on these topics, the following references provide valuable insights:
Mechanism of Action
Target of Action
DMT-ibu-dC, also known as 5’-O-DMT-ibu-dC, is primarily used in the synthesis of oligodeoxyribonucleotides . Oligodeoxyribonucleotides are short DNA molecules that play crucial roles in various biological processes, including gene regulation, molecular diagnostics, and therapeutics.
Mode of Action
DMT-ibu-dC interacts with its targets through a process known as oligonucleotide synthesis. This process involves the formation of phosphodiester bonds that link the nucleotides together, creating the backbone of the DNA molecule
Biochemical Pathways
The biochemical pathways affected by DMT-ibu-dC are those involved in the synthesis of oligodeoxyribonucleotides. These pathways are crucial for various biological processes, including DNA replication and repair, gene expression, and the regulation of various cellular functions . The downstream effects of these pathways can have significant impacts on cellular function and overall organism health.
Pharmacokinetics
It’s known that similar compounds, such as n,n-dimethyltryptamine (dmt), are rapidly cleared from the body, indicating a high rate of metabolism and excretion
Result of Action
The primary result of DMT-ibu-dC’s action is the synthesis of oligodeoxyribonucleotides. These molecules have a wide range of effects at the molecular and cellular levels, depending on their sequence and the specific biological context in which they are used .
Action Environment
The action, efficacy, and stability of DMT-ibu-dC can be influenced by various environmental factors. These may include the conditions under which the compound is stored and administered, as well as the specific biological environment in which it acts . .
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O7/c1-22(2)32(39)35-30-18-19-37(33(40)36-30)31-20-28(38)29(44-31)21-43-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-19,22,28-29,31,38H,20-21H2,1-4H3,(H,35,36,39,40)/t28-,29+,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBSAMWXUKFNAH-ILJQZKEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DMT-ibu-dC | |
CAS RN |
100898-62-2 |
Source
|
Record name | N4-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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